molecular formula C9H7N3OS B2643419 N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

N-(1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2643419
M. Wt: 205.24 g/mol
InChI Key: VBKFWWCJLMRGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-638440 is a chemical compound known for its inhibitory effects on methionine aminopeptidases, which are enzymes involved in the processing of proteins. This compound has garnered attention in scientific research due to its potential antiviral activities and its role as a type I methionine aminopeptidase inhibitor .

Preparation Methods

The synthesis of WAY-638440 involves several steps, including the selection of appropriate starting materials and the application of specific reaction conditions. While detailed synthetic routes are proprietary, the general approach includes:

    Selection of Starting Materials: The synthesis begins with the selection of suitable organic compounds that serve as the backbone for the final product.

    Reaction Conditions: The reactions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations.

    Purification: After the synthesis, the compound undergoes purification processes such as crystallization or chromatography to achieve the desired purity.

Industrial production methods for WAY-638440 would likely involve scaling up these laboratory procedures, optimizing reaction conditions for larger batches, and ensuring consistent quality through rigorous quality control measures.

Chemical Reactions Analysis

WAY-638440 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-638440 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of methionine aminopeptidases and to explore the mechanisms of enzyme inhibition.

    Biology: The compound is used to investigate the role of methionine aminopeptidases in various biological processes, including protein processing and cellular regulation.

    Medicine: WAY-638440 has potential therapeutic applications due to its antiviral activities and its ability to inhibit methionine aminopeptidases, which are targets for drug development.

    Industry: The compound may be used in the development of new pharmaceuticals and as a research tool in the biotechnology industry.

Mechanism of Action

WAY-638440 exerts its effects by inhibiting methionine aminopeptidases, which are enzymes that remove methionine residues from the N-terminus of newly synthesized proteins. This inhibition disrupts the normal processing of proteins, leading to various cellular effects. The molecular targets of WAY-638440 include type I methionine aminopeptidases, and the pathways involved are related to protein synthesis and regulation.

Comparison with Similar Compounds

WAY-638440 can be compared with other methionine aminopeptidase inhibitors, such as fumagillin and ovalicin. These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory properties. WAY-638440 is unique due to its specific binding affinity and inhibitory potency against type I methionine aminopeptidases.

Similar Compounds

  • Fumagillin
  • Ovalicin
  • TNP-470

Biological Activity

N-(1,3-thiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused to a pyridine structure, which contributes to its unique pharmacological profile. The molecular formula is C10_{10}H8_{8}N4_{4}OS, and it exhibits a molecular weight of approximately 232.26 g/mol. The presence of nitrogen and sulfur in its structure enhances its interaction with biological targets.

Biological Activities

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
  • Anticancer Potential : this compound has demonstrated promising anticancer activity in vitro against several human cancer cell lines. For instance, compounds derived from thiazole have shown cytotoxic effects on MDA-MB231 (breast cancer) and HT-29 (colon cancer) cell lines, with some derivatives causing G0/G1 phase arrest in cell cycle progression .
  • Anticonvulsant Activity : Thiazole-containing compounds have been reported to possess anticonvulsant properties. Research indicates that certain derivatives can significantly reduce seizure activity in animal models, suggesting potential for treating epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : Molecular docking studies indicate that the compound can interact with DNA, potentially leading to inhibition of replication in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, thiazole derivatives have been shown to inhibit topoisomerases and protein kinases .
  • Modulation of Ion Channels : Some studies suggest that thiazole derivatives can modulate ion channels such as TRPV3, which are involved in pain pathways. This modulation could provide therapeutic benefits for neuropathic pain conditions .

Case Study 1: Antiproliferative Activity

A study examined the antiproliferative effects of various thiazole derivatives on MDA-MB231 and HT-29 cell lines. The results indicated that certain compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as alternative treatments .

Case Study 2: Antimicrobial Efficacy

In another investigation, N-(1,3-thiazol-2-yl)pyridine derivatives were tested against a panel of microbial strains. The results showed significant inhibition zones compared to controls, demonstrating their effectiveness as antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialEffective against bacteria and fungi
AnticancerCytotoxic effects on various cancer cell lines
AnticonvulsantReduces seizure activity in models
Enzyme InhibitionInhibits topoisomerases and protein kinases
Ion Channel ModulationModulates TRPV3 related pain pathways

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-8(7-3-1-2-4-10-7)12-9-11-5-6-14-9/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKFWWCJLMRGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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